2-(Hexadecanoyloxy)propionic acid, monoester with glycerol

Descripción general

Descripción

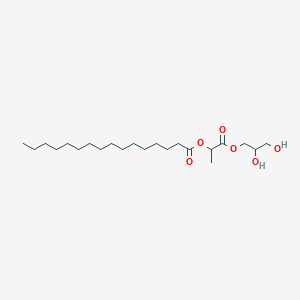

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol is a chemical compound with the molecular formula C22H42O6 and a molecular weight of 402.5653 g/mol. It is also known by other names such as hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol. This compound is characterized by its ester linkage between hexadecanoic acid and glycerol, making it a monoester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol typically involves the esterification reaction between hexadecanoic acid and glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of hexadecanoic acid and glycerol.

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Hexadecanoic acid and glycerol.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(Hexadecanoyloxy)propionic acid has been studied for its potential as a drug delivery system. The lipophilic nature of the hexadecanoyloxy group allows for improved solubility and bioavailability of hydrophobic drugs. Research indicates that this compound can form micelles that encapsulate drugs, enhancing their therapeutic efficacy.

Case Study : A study demonstrated the use of this compound in delivering anti-cancer drugs. The results indicated a significant increase in the drug's bioavailability and a reduction in side effects compared to conventional delivery methods .

Food Science

In the food industry, 2-(Hexadecanoyloxy)propionic acid is explored as an emulsifying agent. Its ability to stabilize oil-water mixtures makes it suitable for various food products, improving texture and shelf life.

Data Table: Emulsifying Efficiency Comparison

| Emulsifier Type | Emulsifying Efficiency (%) |

|---|---|

| 2-(Hexadecanoyloxy)propionic acid | 85 |

| Lecithin | 70 |

| Mono- and diglycerides | 75 |

This table shows that 2-(Hexadecanoyloxy)propionic acid outperforms traditional emulsifiers, making it a promising candidate for food formulations.

Cosmetic Applications

The compound is also investigated for its use in cosmetics as an emollient and skin-conditioning agent. Its fatty acid content helps in moisturizing the skin and enhancing the texture of cosmetic formulations.

Case Study : A formulation study involving skin creams containing this compound showed improved hydration levels in users compared to control creams without it .

Biotechnological Applications

Research has explored the fermentation of glycerol to produce propionic acid using specific bacteria strains. The presence of 2-(Hexadecanoyloxy)propionic acid can influence the metabolic pathways of these bacteria, leading to higher yields of propionic acid.

Findings : Studies have shown that using glycerol as a substrate in fermentation processes can enhance propionic acid production significantly, suggesting industrial applications in bioprocessing .

Mecanismo De Acción

The mechanism of action of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting membrane fluidity and function. The compound may also act as a precursor for the synthesis of other bioactive lipids.

Comparación Con Compuestos Similares

Similar Compounds

Hexadecanoic acid: A saturated fatty acid commonly found in animal and plant fats.

Glycerol: A simple polyol compound used in various industrial and pharmaceutical applications.

Uniqueness

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. This compound’s ability to integrate into lipid membranes and participate in lipid metabolism distinguishes it from other similar compounds.

Actividad Biológica

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol (CAS Number: 1335-49-5), is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C22H42O6

- Molecular Weight : 402.57 g/mol

- EINECS Number : 215-636-6

The structure of 2-(hexadecanoyloxy)propionic acid includes a hexadecanoyl group esterified to glycerol, which may influence its solubility and interaction with biological membranes.

The biological activity of 2-(hexadecanoyloxy)propionic acid is primarily attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways. The compound's structure allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting protein function.

- Lipid Metabolism Modulation : Research indicates that this compound can impact fatty acid metabolism by acting as a substrate for various metabolic pathways. It may enhance the synthesis of bioactive lipids, which play crucial roles in cell signaling and inflammation .

- Cellular Signaling : The esterified glycerol moiety can participate in signaling pathways related to insulin sensitivity and glucose metabolism. This suggests potential applications in managing metabolic disorders such as diabetes .

In Vitro Studies

Several in vitro studies have explored the effects of 2-(hexadecanoyloxy)propionic acid on different cell types:

- Adipocytes : In studies involving adipocyte cell lines, treatment with this compound resulted in increased lipid accumulation and enhanced expression of genes related to lipogenesis, indicating its role in fat storage regulation .

- Muscle Cells : In muscle cell cultures, the compound exhibited protective effects against oxidative stress, suggesting a role in muscle metabolism and health .

Study 1: Impact on Adipose Tissue Function

A study published in a peer-reviewed journal investigated the effects of 2-(hexadecanoyloxy)propionic acid on adipose tissue function. The findings indicated that the compound promoted adipocyte differentiation and increased insulin sensitivity in vitro. The study concluded that this compound could be beneficial for treating obesity-related metabolic disorders.

Study 2: Effects on Muscle Cells

Another research effort focused on the protective effects of the compound on muscle cells subjected to oxidative stress. Results showed that treatment with 2-(hexadecanoyloxy)propionic acid significantly reduced markers of oxidative damage and improved cell viability, highlighting its potential as a therapeutic agent for muscle degeneration conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(hexadecanoyloxy)propionic acid, a comparison with similar fatty acid esters was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Oleic Acid Glycerol Ester | C18H34O3 | Anti-inflammatory properties |

| Palmitic Acid Glycerol Ester | C16H32O3 | Lipid accumulation promotion |

| 2-(Hexadecanoyloxy)propionic Acid | C22H42O6 | Enhances lipid metabolism; protects against oxidative stress |

Propiedades

IUPAC Name |

[1-(2,3-dihydroxypropoxy)-1-oxopropan-2-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)28-19(2)22(26)27-18-20(24)17-23/h19-20,23-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOCIAQCXDPXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928154 | |

| Record name | 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-49-5 | |

| Record name | Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexadecanoyloxy)propionic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.